REACTION_CXSMILES
|
[Br:1][C:2]1[CH:13]=[CH:12][C:5]2[C:6](=[O:11])[NH:7][C:8](=O)O[C:4]=2[CH:3]=1.C[NH2:15].CO>>[CH3:8][NH:7][C:6](=[O:11])[C:5]1[CH:12]=[CH:13][C:2]([Br:1])=[CH:3][C:4]=1[NH2:15] |f:1.2|
|
Name
|
|
Quantity
|
6.28 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(C(NC(O2)=O)=O)C=C1
|
Name
|
methylamine methanol
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CN.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The reaction solution was distilled outunder reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(C1=C(C=C(C=C1)Br)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.57 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |